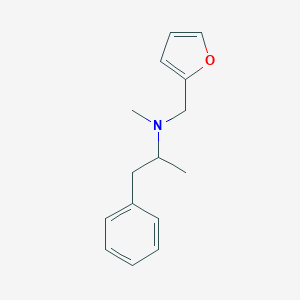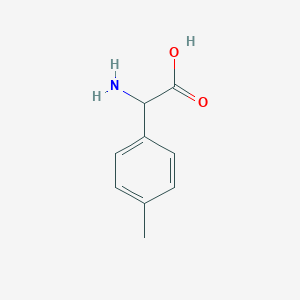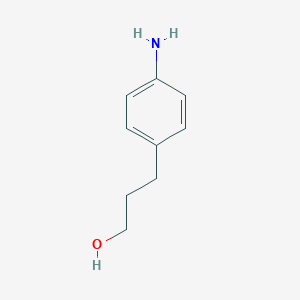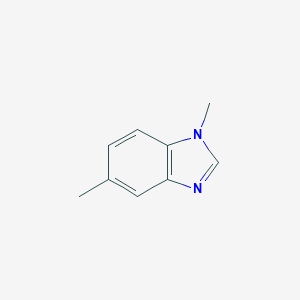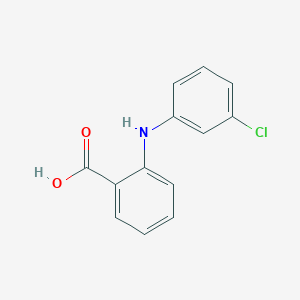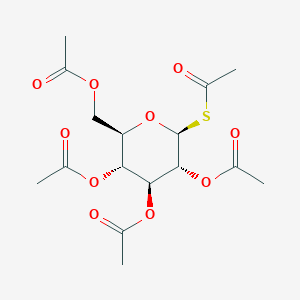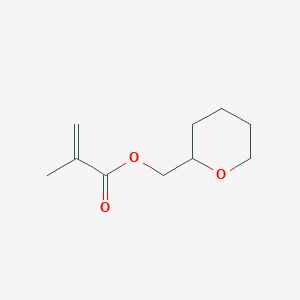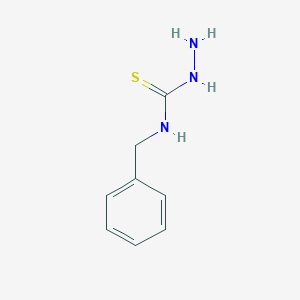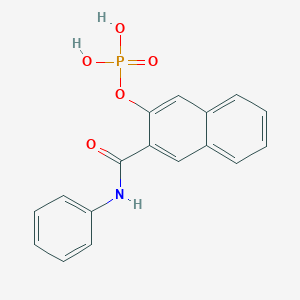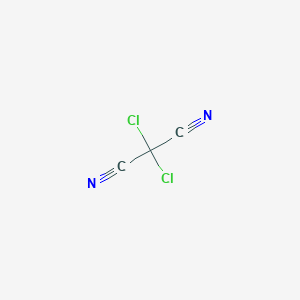
2-Methyl-2,3-diphenyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2,3-diphenyloxirane is a chemical compound that is commonly used in scientific research. It is a chiral molecule that has been extensively studied for its potential applications in various fields, including organic chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-Methyl-2,3-diphenyloxirane is not fully understood. However, it is believed to act as a reactive electrophile, which can undergo nucleophilic addition reactions with various biological molecules. This reaction can lead to the formation of covalent adducts, which can alter the biological activity of the target molecule. The exact mechanism of action of 2-Methyl-2,3-diphenyloxirane is still under investigation, and further studies are needed to fully understand its biological activity.
Effets Biochimiques Et Physiologiques
2-Methyl-2,3-diphenyloxirane has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of various enzymes, including cytochrome P450 enzymes. It has also been shown to induce DNA damage and oxidative stress in cells. In vivo studies have shown that it can induce liver toxicity and cause DNA damage in various organs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methyl-2,3-diphenyloxirane in lab experiments include its high reactivity and unique chiral properties. It can be used as a chiral building block for the synthesis of complex molecules, and it can also be used as a ligand for protein binding studies. However, the limitations of using 2-Methyl-2,3-diphenyloxirane include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the study of 2-Methyl-2,3-diphenyloxirane. One potential area of research is the development of new synthesis methods to improve the yield and purity of the final product. Another area of research is the investigation of its biological activity and potential use as a drug candidate. Additionally, further studies are needed to fully understand the mechanism of action of 2-Methyl-2,3-diphenyloxirane and its potential toxicological effects. Overall, the study of 2-Methyl-2,3-diphenyloxirane has the potential to lead to new discoveries and applications in various fields of science.
Méthodes De Synthèse
The synthesis of 2-Methyl-2,3-diphenyloxirane involves the reaction of 2-methyl-2-phenylpropanal with peroxyacetic acid. This reaction results in the formation of an intermediate epoxide, which is then rearranged to produce 2-Methyl-2,3-diphenyloxirane. The synthesis of this compound has been extensively studied, and various modifications have been made to improve the yield and purity of the final product.
Applications De Recherche Scientifique
2-Methyl-2,3-diphenyloxirane has been widely used in scientific research due to its unique chemical and physical properties. It has been studied for its potential applications in various fields, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, it has been used as a chiral building block for the synthesis of complex molecules. In biochemistry, it has been studied for its potential use as a ligand for protein binding studies. In pharmacology, it has been studied for its potential use as a drug candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
2-methyl-2,3-diphenyloxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-15(13-10-6-3-7-11-13)14(16-15)12-8-4-2-5-9-12/h2-11,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLOAJBYHVVDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340988 |
Source


|
| Record name | 2-Methyl-2,3-diphenyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,3-diphenyloxirane | |
CAS RN |
10282-18-5 |
Source


|
| Record name | 2-Methyl-2,3-diphenyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

